molecular formula C13H9F3 B1313366 2-(Trifluoromethyl)biphenyl CAS No. 362-59-4

2-(Trifluoromethyl)biphenyl

Cat. No. B1313366
CAS RN: 362-59-4
M. Wt: 222.2 g/mol
InChI Key: LRYZJEXQHWCLJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of trifluoromethyl groups into aromatic rings. For instance, the synthesis of novel fluorinated aromatic diamine monomers, such as 1,1-bis [4- (4′-aminophenoxy)phenyl]-1- [3″,5″-bis (trifluoromethyl)phenyl]-2,2,2-trifluoroethane, is achieved by coupling reactions followed by reduction processes.


Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the trifluoromethyl groups. These groups are highly electronegative, which can lead to electron delocalization and affect bond lengths and angles within the molecule.


Chemical Reactions Analysis

Fluorinated aromatic compounds participate in various chemical reactions, often exhibiting unique reactivity due to the influence of the trifluoromethyl groups. For example, 2,4-bis (trifluoromethyl)phenylboronic acid catalyzes dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction mechanism.


Physical And Chemical Properties Analysis

The introduction of trifluoromethyl groups into aromatic compounds significantly affects their physical and chemical properties. For example, the density of 2-(Trifluoromethyl)biphenyl is 1.2±0.1 g/cm3, and it has a boiling point of 257.1±35.0 °C at 760 mmHg .

Scientific Research Applications

Catalytic Applications

  • Microwave-Assisted Hiyama Coupling Reactions
    • A study by Hajipour and Rafiee (2012) explored the use of a dimeric ortho-palladated complex as an efficient catalyst in microwave-assisted Hiyama coupling reactions. This complex, featuring substituted biphenyls, proved to be non-sensitive to air and moisture and led to excellent yields in short reaction times (Hajipour & Rafiee, 2012).

Chemical Synthesis and Properties

  • Synthesis of Novel Hole-Blocking Materials
    • Chen, Chiang, and Liu (2010) synthesized new poly(biphenylene-1,3,4-oxadiazole) containing electron-withdrawing trifluoromethyl groups. These polymers, due to the trifluoromethyl group, exhibited good thermal stability, unique optical and electrochemical properties, making them promising for organic light-emitting diodes (Chen, Chiang, & Liu, 2010).
  • Synthesis of 3-(Trifluoromethyl)-1,1′-biphenyl
    • Yuan-bin Lin (2005) conducted a study on the synthesis of 3-(Trifluoromethyl)-1,1′-biphenyl, exploring an efficient method and analyzing the structure through NMR and IR techniques (Lin Yuan-bin, 2005).

Pharmaceutical and Biological Applications

  • Biphenyl Derivatives as Pharmacologically Important Moieties
    • Jain, Gide, and Kankate (2017) reviewed the significance of biphenyls and their derivatives in pharmaceutical applications, highlighting their role in forming compounds with new pharmacological activities (Jain, Gide, & Kankate, 2017).

Environmental and Material Science Applications

  • Photoredox Systems for Catalytic Fluoromethylation
    • Koike and Akita (2016) discussed the role of trifluoromethyl
    and difluoromethyl groups in photoredox catalysis for radical reactions. Their research emphasized the potential of these groups in synthesizing organofluorine compounds, which are significant in pharmaceuticals and agrochemicals .

Physical and Spectroscopic Properties

  • Characterization of Biphenyl Physical and Thermal Properties
    • Trivedi et al. (2015) explored the influence of biofield treatment on biphenyl, revealing changes in physical, spectroscopic, and thermal properties. This study provided insights into how external factors can modify the nature of biphenyl compounds (Trivedi et al., 2015).

Electronics and Optoelectronics

  • Electrochemical Properties in Energy Storage
    • Xiao, Ai, Cao, and Yang (2004) investigated the electrochemical properties of biphenyl as an additive for lithium-ion batteries. Their research focused on how biphenyl can enhance overcharge protection and improve battery performance (Xiao, Ai, Cao, & Yang, 2004).
  • Single-Molecule Junctions and Electronic Devices
    • Xin et al. (2017) studied the stereoelectronic effects of biphenyl on electrical conductance at the single-molecule level. Their findings provided valuable insights into the molecular design of functional single-molecule electrical devices (Xin et al., 2017).

Safety And Hazards

This compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, do not breathe dust, and do not ingest .

Future Directions

The electron-accepting trifluoromethyl group is considered as a promising building block in preparing the easily processable conjugated polymers used in high-stability optoelectronic applications . The introduction of trifluoromethyl groups into aromatic compounds significantly affects their physical and chemical properties, making them of interest in various applications, including materials science and organic synthesis.

properties

IUPAC Name

1-phenyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYZJEXQHWCLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468417
Record name 2-(Trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)biphenyl

CAS RN

362-59-4
Record name 2-(Trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
LD Pennington, KKC Sham, AJ Pickrell… - ACS Medicinal …, 2011 - ACS Publications
The sphingosine-1-phosphate-1 receptor (S1P 1 ) and its endogenous ligand sphingosine-1-phosphate (S1P) cooperatively regulate lymphocyte trafficking from the lymphatic system. …
Number of citations: 21 pubs.acs.org
R Ruzziconi, S Spizzichino, A Mazzanti… - Organic & …, 2010 - pubs.rsc.org
The size of a series of typical substituents has been probed by dynamic NMR measurements of the barriers to aryl-aryl rotation of the corresponding biphenyls. The resulting B values …
Number of citations: 45 pubs.rsc.org
C Wolf, WA König, C Roussel - Liebigs Annalen, 1995 - Wiley Online Library
We have synthesized a series of 2,2′‐substituted biphenyls and particularly derivatives of 2,2′‐bis(trifluoromethyl)biphenyl (4) with either one or two fluoro, chloro, bromo, amino, …
T Nariai, K Fujita, K Kawane, M Mori… - … of Pharmacology and …, 2015 - ASPET
Mineralocorticoid receptor (MR) antagonists, such as spironolactone (SPI) and eplerenone (EPL), are useful for treating hypertension and heart failure. However, these two agents have …
Number of citations: 9 jpet.aspetjournals.org
C Guo, X Wu, J Liu, Y Zhang, X Zhang - Journal of Photopolymer …, 2018 - jstage.jst.go.jp
A semi-alicyclic dianhydride monomer, 4, 4'-dihydroxybiphenyldicyclohexanecarboxylate-3, 3', 4, 4'-tetracarboxylic acid dianhydride (HTA-BP) was prepared according to a modified …
Number of citations: 8 www.jstage.jst.go.jp
A Quattropani, WHB Sauer, S Crosignani… - …, 2015 - Wiley Online Library
Sphingosine‐1‐phosphate (S1P) receptor agonists have shown promise as therapeutic agents for multiple sclerosis (MS) due to their regulatory roles within the immune, central …
F Wang, J Hu - Chinese Journal of Chemistry, 2009 - Wiley Online Library
Trifluoromethanesulfonic acid (triflic acid) was found to be able to efficiently activate the benzylic sp 3 C–F bond. Thus, under the catalysis of triflic acid at room temperature, …
Number of citations: 34 onlinelibrary.wiley.com
G Chen-yu, W Xiao, L Jin-gang, Z Yan… - Journal of Photopolymer …, 2018 - cir.nii.ac.jp
A semi-alicyclic dianhydride monomer, 4, 4'-dihydroxybiphenyldicyclohexanecarboxylate-3, 3', 4, 4'-tetracarboxylic acid dianhydride (HTA-BP) was prepared according to a modified …
Number of citations: 0 cir.nii.ac.jp
S Hamada, S Yoshida - Bulletin of the Chemical Society of Japan, 2023 - journal.csj.jp
Facile methods to synthesize fluorenones and xanthones through C–F cleavages are disclosed. Transition-metal-catalyzed coupling reactions of 2-halogenated benzotrifluorides with …
Number of citations: 1 www.journal.csj.jp
R Sinta, RA Gaudiana, RA Minns, HG Rogers - Macromolecules, 1987 - ACS Publications
The solubility, thermal, and optical properties of completely aromatic, para-linked, 2, 2'-di-substituted biphenyl and substituted phenyl polyesters are reported. The results show that …
Number of citations: 95 pubs.acs.org

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